
Tamra-peg7-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamra-peg7-NH2 is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing seven polyethylene glycol (PEG) units. This compound is notable for its ability to form covalent bonds through condensation reactions with carboxyl groups due to the presence of amino groups (NH2) .
準備方法
Synthetic Routes and Reaction Conditions
Tamra-peg7-NH2 is synthesized by attaching seven polyethylene glycol units to the tetramethylrhodamine core. The amino groups in the compound allow it to undergo condensation reactions with carboxyl groups, forming stable covalent bonds. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides.
Condensation Reaction: The activated carboxyl groups react with the amino groups in this compound to form amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to activate carboxyl groups and facilitate the condensation reaction.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Tamra-peg7-NH2 primarily undergoes condensation reactions due to the presence of amino groups. These reactions include:
Condensation with Carboxyl Groups: Forms stable amide bonds.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups.
Carbodiimides: Facilitate the formation of amide bonds.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent dye.
Major Products
The major products formed from these reactions are amide-linked conjugates of this compound with various biomolecules or synthetic compounds.
科学的研究の応用
Tamra-peg7-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes
作用機序
The mechanism of action of Tamra-peg7-NH2 involves its ability to form covalent bonds with carboxyl groups through condensation reactions. This property allows it to label and track biomolecules effectively. The molecular targets include proteins, nucleic acids, and other biomolecules with accessible carboxyl groups. The pathways involved in its action are primarily related to fluorescence emission and detection .
類似化合物との比較
Tamra-peg7-NH2 is unique due to its combination of a fluorescent dye with seven polyethylene glycol units, which enhances its solubility and biocompatibility. Similar compounds include:
Tamra-peg4-NH2: Contains four polyethylene glycol units, offering different solubility and biocompatibility properties.
Tamra-peg12-NH2: Contains twelve polyethylene glycol units, providing higher solubility and biocompatibility but potentially altering its fluorescence properties
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in scientific research.
特性
分子式 |
C42H60N4O11 |
|---|---|
分子量 |
796.9 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C18H38N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(21)20-3-5-23-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-22-4-2-19/h5-14H,1-4H3;2-17,19H2,1H3,(H,20,21) |
InChIキー |
JVCAXBFNLNORIR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
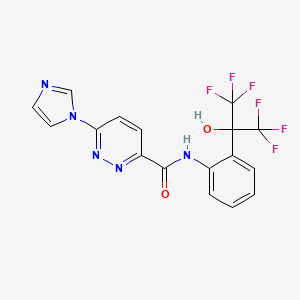
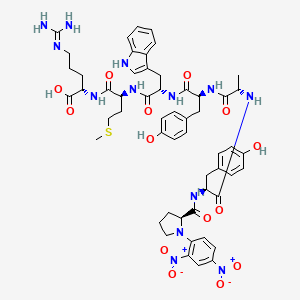
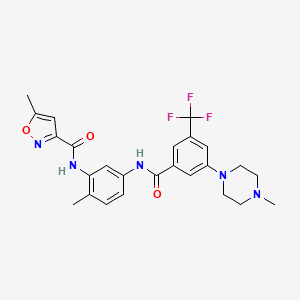
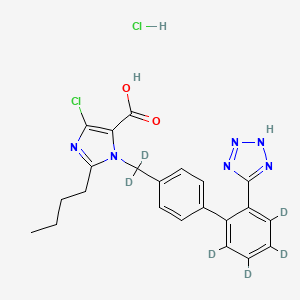
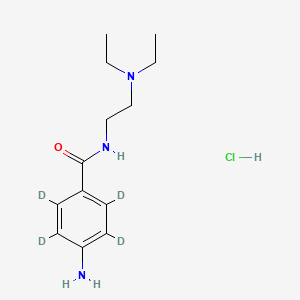
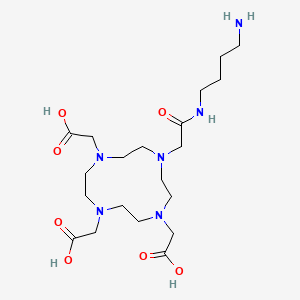

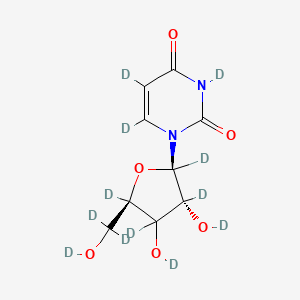
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
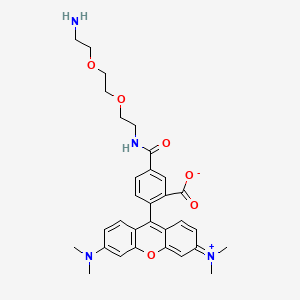
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

